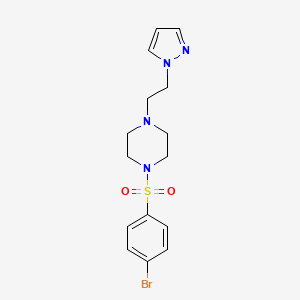

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .

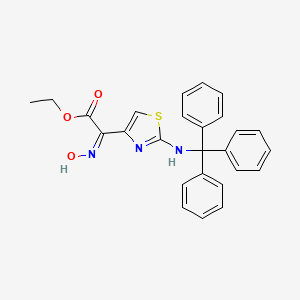

Molecular Structure Analysis

The molecule contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms. It also has a pyrazole ring, which is a three carbon compound with two adjacent nitrogen atoms. Additionally, it has a bromophenylsulfonyl group attached to the piperazine ring .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms, which can act as nucleophiles. The bromine atom in the bromophenylsulfonyl group is also a good leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific substituents on the piperazine ring. Generally, piperazines are stable compounds. They can form salts with acids due to the presence of nitrogen atoms .科学的研究の応用

Anticancer Activity

Research has indicated that compounds with a piperazine substituent demonstrate significant anticancer activity. Notably, a study explored the anticancer potential of polyfunctional substituted 1,3-thiazoles, revealing that the inclusion of a piperazine substituent significantly enhances the effectiveness against various cancer cell lines. This suggests that derivatives similar to 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-bromophenyl)sulfonyl)piperazine could hold promise in cancer treatment strategies due to their structural affinity (Turov, 2020).

Antiproliferative Effects

Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrating notable antiproliferative effects against human cancer cell lines. This work highlights the potential therapeutic applications of piperazine derivatives in combating cancer through inhibition of cell proliferation (Mallesha et al., 2012).

Structural and Computational Analysis

Research involving novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives focuses on their crystal structure and computational analysis. These studies provide insight into the molecular interactions and properties of such compounds, offering a foundation for the design of new molecules with enhanced biological activities (Kumara et al., 2017).

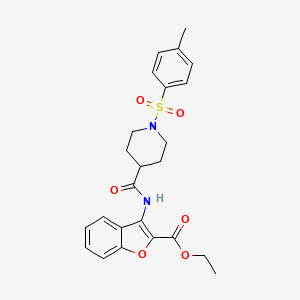

Bacterial Biofilm and Enzyme Inhibition

Innovative bis(pyrazole-benzofuran) hybrids containing a piperazine linker have shown potent inhibitory effects on bacterial biofilm formation and MurB enzymes. These findings suggest the potential of such compounds in developing new antibacterial agents that target biofilm-associated infections and resist conventional treatments (Mekky & Sanad, 2020).

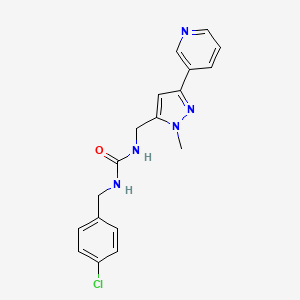

Adenosine Receptor Antagonism

Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the discovery of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. Such compounds demonstrate the versatility of piperazine derivatives in modulating receptor activities, which could be beneficial in treating diseases associated with adenosine receptors (Borrmann et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O2S/c16-14-2-4-15(5-3-14)23(21,22)20-12-9-18(10-13-20)8-11-19-7-1-6-17-19/h1-7H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFXGFLJFUYBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B2587589.png)

![Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate](/img/structure/B2587590.png)

![N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide](/img/structure/B2587594.png)

![N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587600.png)

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587601.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2587602.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2587604.png)